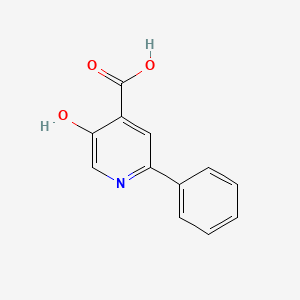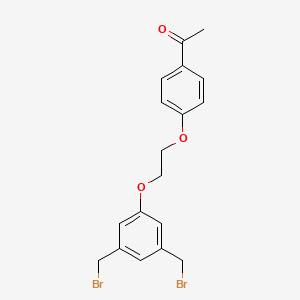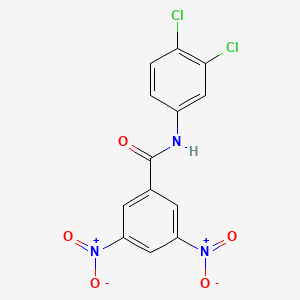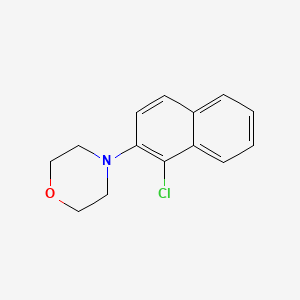
4-(2,3-dihydro-1H-isoindol-5-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dihydro-1H-isoindol-5-yl)morpholine is an organic compound that belongs to the class of isoindoline derivatives Isoindoline is a bicyclic structure containing a benzene ring fused to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-isoindol-5-yl)morpholine typically involves the reaction of isoindoline derivatives with morpholine. One common method is the nucleophilic substitution reaction where isoindoline is reacted with morpholine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions
4-(2,3-dihydro-1H-isoindol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-(2,3-dihydro-1H-isoindol-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4-(2,3-dihydro-1H-isoindol-5-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
Isoindoline: The parent compound of 4-(2,3-dihydro-1H-isoindol-5-yl)morpholine.
Phthalimides: Compounds containing a 1,3-dioxoisoindoline moiety.
Morpholine Derivatives: Compounds structurally related to morpholine.
Uniqueness
This compound is unique due to its combination of the isoindoline and morpholine moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
850876-30-1 |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC名 |
4-(2,3-dihydro-1H-isoindol-5-yl)morpholine |
InChI |
InChI=1S/C12H16N2O/c1-2-12(14-3-5-15-6-4-14)7-11-9-13-8-10(1)11/h1-2,7,13H,3-6,8-9H2 |
InChIキー |
YDQNBBMAXWCRFN-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC3=C(CNC3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


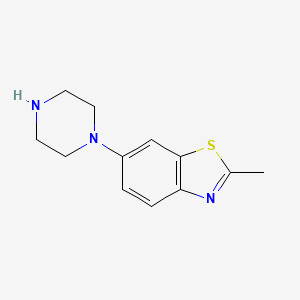
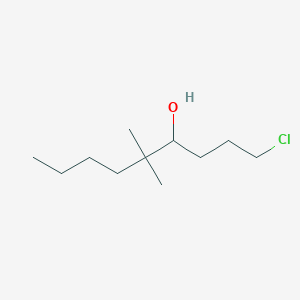

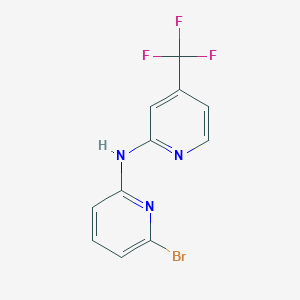
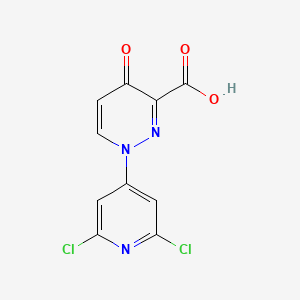
![6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13870452.png)
